1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene

Organometallic chemistry Regioselective metalation Electronic substituent effects

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene (CAS 1690498-71-5) is a meta-substituted halogenated aromatic building block bearing a reactive 1-chloroethyl side chain and a trifluoromethoxy (–OCF₃) group on the benzene ring. With molecular formula C₉H₈ClF₃O, molecular weight 224.61 g/mol, computed XLogP3 of 3.9, topological polar surface area of 9.2 Ų, and predicted boiling point of 198.6±40.0 °C with density of 1.285±0.06 g/cm³, this compound occupies a distinct niche within the aryl halide building block landscape.

Molecular Formula C9H8ClF3O
Molecular Weight 224.61
CAS No. 1690498-71-5
Cat. No. B2401443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene
CAS1690498-71-5
Molecular FormulaC9H8ClF3O
Molecular Weight224.61
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(F)(F)F)Cl
InChIInChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
InChIKeyWTDDHNGSXVJYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene (CAS 1690498-71-5) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene (CAS 1690498-71-5) is a meta-substituted halogenated aromatic building block bearing a reactive 1-chloroethyl side chain and a trifluoromethoxy (–OCF₃) group on the benzene ring [1]. With molecular formula C₉H₈ClF₃O, molecular weight 224.61 g/mol, computed XLogP3 of 3.9, topological polar surface area of 9.2 Ų, and predicted boiling point of 198.6±40.0 °C with density of 1.285±0.06 g/cm³, this compound occupies a distinct niche within the aryl halide building block landscape [1]. It is supplied as a colorless liquid at ≥95% purity and serves as a versatile scaffold for constructing more complex fluorinated organic molecules in medicinal chemistry, agrochemical research, and materials science [1]. Its closest structural analog is the para-substituted isomer, 1-(1-chloroethyl)-4-(trifluoromethoxy)benzene (CAS 306296-69-5), which shares identical molecular weight and computed lipophilicity but differs critically in the ring position of the –OCF₃ substituent [2].

Why 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene Cannot Be Replaced by Its Para Isomer or Non-Fluorinated Analogs – The Case Against Generic Substitution


Superficially identical molecular weight (224.61 g/mol) and identical computed XLogP3 (3.9) between the meta and para isomers of 1-(1-chloroethyl)-(trifluoromethoxy)benzene may suggest interchangeability; however, electronic structure measurements reveal that the meta –OCF₃ substituent exerts a substantially stronger electron-withdrawing effect (ΔΔG = –4.0 kcal/mol) than its para counterpart (ΔΔG = –2.8 kcal/mol), a 43% greater stabilization of the aryl anion intermediate that directly impacts reactivity in metalation and cross-coupling sequences [1]. Replacing the –OCF₃ group with methoxy (–OCH₃) eliminates 1.06 logP units of lipophilicity (Hansch π +1.04 vs –0.02) and fundamentally changes the electronic character from electron-withdrawing to electron-donating, which alters regiochemical outcomes in electrophilic aromatic substitution and nucleophilic displacement reactions [2][3]. These quantifiable electronic and lipophilic differences mean that generic substitution without experimental revalidation introduces uncontrolled variables into any synthetic sequence or structure–activity relationship (SAR) study.

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene – Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Meta vs Para –OCF₃: Quantified Electronic Differentiation from Aryllithium Basicity Measurements

In a direct head-to-head study under identical experimental conditions (halogen/metal permutational equilibration in 1:2 pentanes/THF at –50 to –100 °C), the relative basicity of 3-(trifluoromethoxy)phenyllithium (meta) was measured at ΔΔG = –4.0 kcal/mol, whereas 4-(trifluoromethoxy)phenyllithium (para) exhibited ΔΔG = –2.8 kcal/mol relative to unsubstituted phenyllithium [1]. The meta –OCF₃ group thus provides 1.2 kcal/mol (43%) greater thermodynamic stabilization of the aryl anion, reflecting stronger electron withdrawal at the meta position. This study also established that substituent effects at the meta position are transmitted with 30% efficiency to the aryl anion, compared to 25% for the para position, confirming that the meta –OCF₃ isomer is the more strongly activating substrate for directed ortho-metalation and halogen–lithium exchange reactions [1].

Organometallic chemistry Regioselective metalation Electronic substituent effects

–OCF₃ vs –OCH₃: Lipophilicity Increase Quantified by Hansch π and Experimental LogD Measurements

The trifluoromethoxy substituent imparts dramatically higher lipophilicity than the methoxy group commonly used as a comparator in SAR programs. The Hansch π parameter for –OCF₃ is +1.04, compared to –0.02 for –OCH₃, representing a difference of 1.06 logP units – meaning the –OCF₃-bearing compound is approximately 11.5-fold more lipophilic [1]. This computed difference is corroborated by direct experimental LogD measurements: a systematic study of aliphatic –OCF₃ compounds reported a LogD increase of 0.7–1.4 units versus the corresponding –OCH₃ analogs, bringing lipophilicity to levels comparable with –CF₃-substituted analogs (Hansch π +0.88) while maintaining distinct electronic character [2]. The –OCF₃ group also exceeds the lipophilicity of –CH₃ (π = +0.52) and unsubstituted hydrogen (π = 0.00), confirming that 1-(1-chloroethyl)-3-(trifluoromethoxy)benzene cannot be surrogated by 1-(1-chloroethyl)-3-methoxybenzene (CAS 58114-05-9, MW 170.64), 1-(1-chloroethyl)-3-methylbenzene (CAS 19935-78-5, MW 154.63), or (1-chloroethyl)benzene (CAS 672-65-1, MW 140.61) without profoundly altering membrane permeability, cellular uptake, and non-specific binding profiles [1].

Medicinal chemistry Lipophilicity optimization QSAR

Electron-Withdrawing Potency of –OCF₃ vs –OCH₃ and –CF₃: Ortho-Metalation Directing Capacity and Long-Range Electronic Effects

The trifluoromethoxy group is unequivocally superior to both methoxy and trifluoromethyl in promoting hydrogen/metal permutation at an ortho position. Competition experiments established that 2,2-difluoro-1,3-benzodioxole (an –OCF₂O– analog of –OCF₃) undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole (the –OCH₂O– analog) [1]. Unlike –OCH₃, which is electron-donating by resonance and exerts primarily ortho/para-directing activation, –OCF₃ behaves as a strong net electron-withdrawing group via inductive (–I) effects from the three fluorine atoms while retaining weaker π-donor capacity, giving it a unique 'polar hydrophobicity' profile [1][2]. Critically, –OCF₃ exerts a long-range effect that still considerably lowers the basicity of arylmetal compounds when located at the meta or para position – a property shared with –CF₃ but absent in –OCH₃ [1]. This means the target compound's reactivity in metalation, halogen–lithium exchange, and electrophilic aromatic substitution is governed by a fundamentally different electronic regime compared to its methoxy, methyl, or unsubstituted analogs, and even differs measurably from the para –OCF₃ isomer as demonstrated in Evidence Item 1.

Directed ortho-metalation Electron-withdrawing substituents Synthetic methodology

Commercial Availability and Supplier Differentiation: Meta vs Para Isomer Procurement Landscape

The meta-substituted target compound (CAS 1690498-71-5) and its para isomer (CAS 306296-69-5) occupy different tiers of the commercial supply chain. The para isomer is listed in the Sigma-Aldrich/Merck catalog through Enamine (catalog ENA245485419) at 95% purity with storage at room temperature, shipped as a liquid from Ukraine – providing the accessibility, documentation (COA, MSDS), and procurement convenience expected from a Tier-1 global supplier . In contrast, the meta isomer is absent from the Sigma-Aldrich catalog and is available only through specialty suppliers such as CymitQuimica (Biosynth, Ref. 3D-QSC49871) at €745 for 50 mg or €1,110 for 250 mg – a pricing structure indicative of a custom/small-batch building block rather than a catalog stock item . The para isomer is additionally supplied by several Chinese vendors (e.g., Leyan, AKSci) at competitive pricing, while the meta isomer has a narrower supplier base . This supply chain asymmetry means that selecting the para isomer for initial screening might seem convenient, but SAR follow-up requiring the meta isomer necessitates a deliberate, higher-cost, longer-lead-time procurement decision.

Chemical procurement Supplier comparison Building block sourcing

Predicted Physicochemical Differentiation: Boiling Point and Distillation Behavior of Meta vs Para Isomers

Predicted boiling points for the two regioisomers reveal a measurable difference: the meta isomer (target) has a predicted boiling point of 198.6±40.0 °C, while the para isomer is predicted at 203.5±40.0 °C – a difference of approximately 4.9 °C . Predicted density is identical at 1.285±0.06 g/cm³ for both isomers . While the boiling point ranges overlap within prediction uncertainty, the trend toward lower boiling point for the meta isomer is consistent with reduced molecular symmetry leading to weaker crystal packing and lower enthalpy of vaporization. For preparative-scale synthesis where distillation is the primary purification method, this ~5 °C difference may translate into distinguishable fractionation behavior, particularly under reduced pressure where relative volatility differences are amplified. The meta isomer's marginally lower boiling point may also confer a slight advantage in solvent removal and recovery operations.

Physicochemical characterization Purification Process chemistry

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Structure–Activity Relationship (SAR) Exploration Targeting Lipophilic Efficiency (LipE) Optimization

The 1.06 logP unit lipophilicity advantage of the –OCF₃ group over –OCH₃ (Hansch π +1.04 vs –0.02) [1], combined with the –OCF₃ group's ability to act as a metabolically stable, electron-withdrawing substituent that blocks oxidative metabolism at the substituted ring position, makes this compound a strategic building block for synthesizing lead-like molecules where balancing potency with favorable ADME properties is critical [2]. The chloroethyl side chain provides a reactive handle for nucleophilic displacement (amines, thiols, alkoxides) or elimination to styrene derivatives, enabling rapid diversification. The meta substitution pattern, with its 30% transmission efficiency for electronic effects (vs 25% for para) [3], offers a distinct electronic environment that can fine-tune target binding without the steric constraints of ortho substitution. Medicinal chemists exploring kinase inhibitors, GPCR modulators, or CNS-penetrant candidates where –OCF₃ is a privileged fragment should prioritize the meta isomer when the target binding site requires a specific vector and electronic profile that differs from the para isomer.

Cross-Coupling and Directed Ortho-Metalation (DoM) Building Block in Complex Molecule Synthesis

The –OCF₃ group's demonstrated superiority over –OCH₃ and –CF₃ in promoting ortho-metalation (≈5000-fold rate acceleration for the –OCF₂O– analog) [1] positions this compound as a privileged substrate for directed ortho-metalation–electrophile trapping sequences. The chloroethyl group serves as a latent site for subsequent functionalization after the metalation step. The meta relationship between –OCF₃ and the chloroethyl side chain creates two distinct reactivity zones on the aromatic ring: the position ortho to –OCF₃ is activated for electrophilic trapping via lithiation, while the benzylic chloride undergoes independent nucleophilic substitution. This orthogonal reactivity profile is advantageous for constructing densely functionalized 1,2,3-trisubstituted benzene derivatives that are common in natural product-like libraries and bioactive compound collections. The 1.2 kcal/mol greater electron-withdrawing strength of the meta –OCF₃ group versus the para isomer [2] further enhances the regioselectivity of the metalation step.

Agrochemical Intermediate Development Leveraging the 'Polar Hydrophobicity' of the –OCF₃ Group

The trifluoromethoxy group is a recognized privileged fragment in agrochemical design, appearing in commercial fungicides, herbicides, and insecticides due to its combination of high lipophilicity (π = +1.04) [1], strong electron withdrawal, and resistance to environmental degradation [2]. The chloroethyl group can be elaborated into amide, ether, or heterocyclic linkages commonly found in agrochemical pharmacophores. The meta substitution pattern may offer improved selectivity profiles compared to para-substituted analogs, as the 30% vs 25% electronic effect transmission efficiency difference [3] alters the electronic distribution in the aromatic ring in ways that can differentiate target-site binding from off-target interactions. Industrial research groups developing crop protection agents should compare both regioisomers in primary screens, noting that the meta isomer may require deliberate sourcing through specialty suppliers due to its absence from Tier-1 catalogs .

Fluorinated Functional Materials and Liquid Crystal Intermediate Research

The –OCF₃ group imparts unique dielectric properties and low surface energy to aromatic compounds, making fluorinated benzene derivatives valuable as intermediates for liquid crystals, organic electronics, and specialty polymers. The predicted boiling point difference of ~5 °C between the meta (198.6 °C) and para (203.5 °C) isomers [1] may influence vapor deposition processing parameters in materials fabrication. The chloroethyl group offers a convenient attachment point for polymerization or surface immobilization via nucleophilic substitution. The meta substitution pattern breaks molecular symmetry compared to the para isomer, which can lower melting points and improve solubility in organic solvents – desirable traits for solution-processable materials. Researchers should characterize both regioisomers for dielectric constant, birefringence, and thermal stability to determine which substitution pattern best meets device specifications.

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